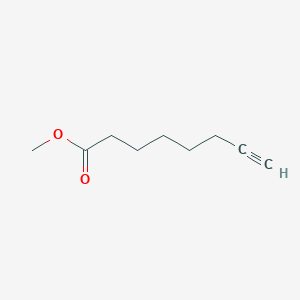

oct-7-ynoate de méthyle

Vue d'ensemble

Description

Methyl 7-octynoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The influence of methyl substituents on the thermal isomerization of related compounds has been investigated, showing that the position of the methyl group can lead to different rearrangement products, such as the formation of 1,4-cycloheptadienes or aromatic compounds .

Synthesis Analysis

The synthesis of methyl 7-octynoate derivatives has been explored in several studies. For instance, a novel acetylenic ester, methyl (E)-5-octadecen-7,9-diynoate, was synthesized by coupling a synthesized C1 to C8 fragment with 1-decyne, which is a related compound with unique biological activity . Additionally, the asymmetric synthesis of the methyl ester derivative of onchidin, specifically (2S,3S)-methyl-3-amino-2-methyl-7-octynoate and its enantiomer, has been described. This process involved key steps such as enantioselective aldol condensation and intramolecular nucleophilic displacement to form a β-lactam intermediate .

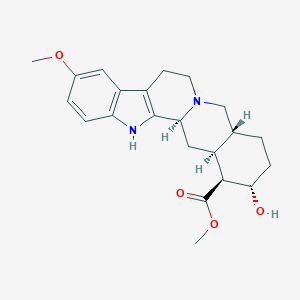

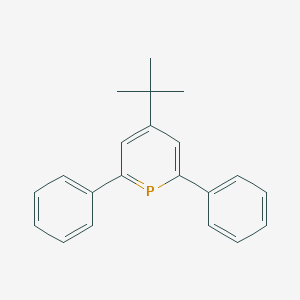

Molecular Structure Analysis

The molecular structure of methyl 7-octynoate and its derivatives can be complex, and their analysis is crucial for understanding their chemical behavior. For example, the structure of methyl oct-cis-2-enoate, a related compound, was confirmed by infrared spectra after its synthesis through selective hydrogenation of methyl oct-2-ynoate .

Chemical Reactions Analysis

Methyl 7-octynoate and its analogs can undergo various chemical reactions. A study on 7-methylidene-6,8-dioxabicyclo[3.2.1]octanes, which are structurally similar to methyl 7-octynoate, revealed an unusual reaction with alkanethiols under radical initiation conditions. This reaction led to the stereoselective formation of 2-acetyl-3,4-dihydropyrans without the addition of the thiol .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 7-octynoate derivatives are influenced by their molecular structure. For instance, the GLC behavior and infrared spectra of methyl oct-cis-2-enoate were studied, showing that the α position of the double bond significantly affects its properties. The cis and trans forms of this compound were separable by GLC, and their retention times in polar and non-polar phases were mainly determined by volatility .

Applications De Recherche Scientifique

Synthèse de la maresine 2 et de la maresine 2n-3 DPA

L'oct-7-ynoate de méthyle est utilisé dans la synthèse stéréosélective de la maresine 2 et de la maresine 2n-3 DPA . Les maresines sont parmi les métabolites lipidiques anti-inflammatoires les plus puissants . Les composés cibles ont été synthétisés par un couplage de Sonogashira d'un iodure C9-C22 et de l'oct-4-én-7-ynoate de méthyle (Z) ou de l'this compound .

Applications anti-inflammatoires

Il a été rapporté que les maresines, synthétisées à l'aide de l'this compound, favorisent activement la résolution de l'inflammation . La maresine 2 montre un fort effet anti-inflammatoire à 1 ng par souris dans un modèle de péritonite chez la souris n-3 .

Recherche sur la découverte de médicaments

La maresine 2 et la maresine 2n-3 DPA, synthétisées à l'aide de l'this compound, sont des candidates intéressantes pour la recherche sur la découverte de médicaments . Elles ne sont disponibles qu'en quantités infimes dans les sources naturelles, ce qui rend les méthodes de synthèse nécessaires pour un approvisionnement suffisant .

Études de sensibilisation cutanée

L'oct-2-ynoate de méthyle, un composé similaire à l'this compound, a été classé comme un sensibilisant cutané fort . Il a été testé dans diverses études, notamment le test épicutané ouvert (OET) chez le cobaye et le test de Buehler .

Évaluation des risques

<a data-citationid="9b776af6-5039-d435-22a8-44b

Safety and Hazards

“Methyl 7-octynoate” is classified as a combustible liquid and may cause an allergic skin reaction . Precautions for safe handling include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .

Mécanisme D'action

Target of Action

Methyl oct-7-ynoate, also known as Methyl 7-octynoate, primarily targets the skin, acting as a strong skin sensitizer . It is recognized as one of the most frequently recognized allergens .

Mode of Action

Methyl oct-7-ynoate interacts with the skin, inducing skin sensitization. This is evidenced by animal and human data, including Local Lymph Node Assays (LLNA), Guinea Pig Maximization Test (GPMT), Buehler tests, and diagnostic patch tests . The compound demonstrates a strong sensitizing potency, justifying its classification as a strong skin sensitizer .

Biochemical Pathways

It is involved in the fatty acid metabolism and lipid peroxidation pathways .

Pharmacokinetics

It is known that the compound can be absorbed through the skin . The impact of these properties on the bioavailability of Methyl oct-7-ynoate is currently unknown.

Result of Action

The primary result of Methyl oct-7-ynoate’s action is skin sensitization. It has been shown to elicit skin sensitization in selected and consecutive dermatitis patients, showing relatively low/moderate and relatively high frequencies of occurrence of skin sensitization for both groups of patients .

Action Environment

The action, efficacy, and stability of Methyl oct-7-ynoate can be influenced by environmental factors. For instance, the exposure to Methyl oct-7-ynoate is expected to be relatively low . Furthermore, the classification of Methyl oct-7-ynoate will lead to a generic concentration limit of ≥ 0.1% for products in which it is an ingredient .

Analyse Biochimique

Biochemical Properties

It has been used in the synthesis of maresin 2 and maresin 2n-3 DPA, which are potent anti-inflammatory lipid metabolites . These compounds are synthesized through a Sonogashira coupling of a C9–C22 iodide and Methyl Oct-7-ynoate

Cellular Effects

Given its role in the synthesis of anti-inflammatory lipid metabolites, it may influence cell function by modulating inflammatory responses

Molecular Mechanism

It is known to participate in the synthesis of maresin 2 and maresin 2n-3 DPA through a Sonogashira coupling reaction

Metabolic Pathways

Methyl Oct-7-ynoate is involved in the synthesis of maresin 2 and maresin 2n-3 DPA, indicating its participation in lipid metabolism

Propriétés

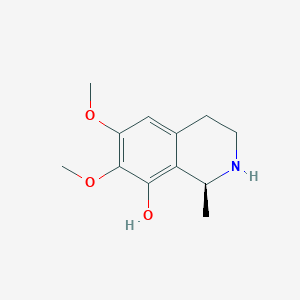

IUPAC Name |

methyl oct-7-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSMTPMVTGVSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of methyl oct-7-ynoate in the synthesis of specialized pro-resolving mediators?

A1: Methyl oct-7-ynoate serves as a crucial building block in the synthesis of maresin 2n-3 DPA, a specialized pro-resolving mediator (SPM). [] SPMs like maresins are lipids involved in resolving inflammation and promoting tissue repair. The synthesis involves a Sonogashira coupling reaction where methyl oct-7-ynoate reacts with a specific iodide, ultimately leading to the formation of maresin 2n-3 DPA. [] This synthetic approach provides access to this important class of molecules for further biological evaluation.

Q2: Are there any other bioactive molecules synthesized using methyl oct-7-ynoate?

A2: Yes, beyond maresin 2n-3 DPA, methyl oct-7-ynoate acts as a key starting material in the synthesis of (2S,3S)-methyl-3-amino-2-methyl-7-octynoate and its enantiomer. [] This compound is a β-amino acid methyl ester derivative of onchidin, a natural product with potential biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)